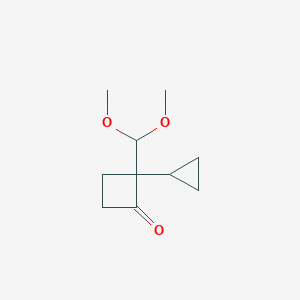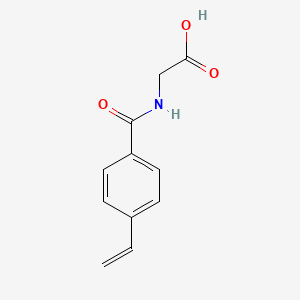
1-Trimethylsiloxy-2-(1-cyclohexenyl)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Trimethylsiloxy-2-(1-cyclohexenyl)ethane is an organic compound with the molecular formula C11H22OSi. It is characterized by the presence of a trimethylsiloxy group attached to a cyclohexenyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Trimethylsiloxy-2-(1-cyclohexenyl)ethane can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with trimethylsilyl chloride in the presence of a base, such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Trimethylsiloxy-2-(1-cyclohexenyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
1-Trimethylsiloxy-2-(1-cyclohexenyl)ethane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including natural products.
Biology: The compound can be employed in the study of biological pathways and mechanisms.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Trimethylsiloxy-2-(1-cyclohexenyl)ethane involves its interaction with specific molecular targets and pathways. The trimethylsiloxy group can enhance the compound’s reactivity and stability, allowing it to participate in various chemical transformations. The cyclohexenyl ring provides a rigid framework that influences the compound’s overall behavior in reactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(Trimethylsiloxy)cyclohexene: This compound is structurally similar but lacks the ethane linkage.
2-(Trimethylsiloxy)-1,3-cyclohexadiene: Another related compound with a different arrangement of double bonds in the cyclohexenyl ring.
Uniqueness
1-Trimethylsiloxy-2-(1-cyclohexenyl)ethane is unique due to its specific combination of the trimethylsiloxy group and the cyclohexenyl ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical applications.
Propiedades
Número CAS |
84569-41-5 |
|---|---|
Fórmula molecular |
C11H22OSi |
Peso molecular |
198.38 g/mol |
Nombre IUPAC |
2-(cyclohexen-1-yl)ethoxy-trimethylsilane |
InChI |
InChI=1S/C11H22OSi/c1-13(2,3)12-10-9-11-7-5-4-6-8-11/h7H,4-6,8-10H2,1-3H3 |
Clave InChI |
TVIQRPRFGCXLQH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OCCC1=CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14415325.png)
![2-[(Pyridin-2-yl)amino]cyclohexan-1-one](/img/structure/B14415328.png)

![3-[4-(Sulfanylmethyl)phenyl]propanoic acid](/img/structure/B14415347.png)





![(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone](/img/structure/B14415378.png)
![Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl-](/img/structure/B14415381.png)
![O-[2-(2,4-Dichlorophenoxy)ethyl]hydroxylamine](/img/structure/B14415392.png)
![[Methyl(2-oxocyclohexyl)amino]acetonitrile](/img/structure/B14415393.png)
